6-Chlorothiochroman-4-one

Antifungal Agricultural fungicide Biotransformation

6-Chlorothiochroman-4-one (CAS 13735-12-1), systematically named 6-chloro-2,3-dihydro-4H-thiochromen-4-one, is a sulfur-containing heterocyclic scaffold belonging to the thiochroman-4-one class. Its structure features a benzothiopyran-4-one core with a chlorine substituent at the 6-position of the aromatic ring, conferring distinct electronic and steric properties that differentiate it from unsubstituted and other 6-substituted analogs.

Molecular Formula C9H7ClOS
Molecular Weight 198.67 g/mol
CAS No. 13735-12-1
Cat. No. B087741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorothiochroman-4-one
CAS13735-12-1
Molecular FormulaC9H7ClOS
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESC1CSC2=C(C1=O)C=C(C=C2)Cl
InChIInChI=1S/C9H7ClOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
InChIKeyOKHUUKHZUNKSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorothiochroman-4-one (CAS 13735-12-1) Procurement & Selection Guide: Core Identity and Strategic Positioning


6-Chlorothiochroman-4-one (CAS 13735-12-1), systematically named 6-chloro-2,3-dihydro-4H-thiochromen-4-one, is a sulfur-containing heterocyclic scaffold belonging to the thiochroman-4-one class . Its structure features a benzothiopyran-4-one core with a chlorine substituent at the 6-position of the aromatic ring, conferring distinct electronic and steric properties that differentiate it from unsubstituted and other 6-substituted analogs [1]. This compound is recognized as a versatile fragment molecule and key intermediate for the design and synthesis of novel pharmaceutical and agrochemical candidates [2].

Thiochroman-4-one heterocyclic scaffold with sulfur-containing core
6-Chloro substituent provides electron-withdrawing character, differentiating from unsubstituted analogs
Reported as a versatile fragment molecule and key intermediate for drug and agrochemical design

Why 6-Chlorothiochroman-4-one Cannot Be Arbitrarily Substituted with Other 6-Substituted or Unsubstituted Thiochroman-4-ones


Generic substitution among thiochroman-4-one derivatives is not scientifically justifiable due to profound substituent-dependent variations in electronic character and resultant biological activity. Structure-activity relationship (SAR) studies conclusively demonstrate that modifications at the 6-position directly modulate potency and target specificity [1]. Specifically, electron-withdrawing groups such as chlorine enhance antifungal activity, whereas electron-donating groups or hydrogen at the 6-position yield significantly different bioactivity profiles [2]. Furthermore, the halogen type (Cl vs. F vs. Br) influences reactivity, metabolic stability, and downstream derivatization potential [3]. Therefore, substituting 6-chlorothiochroman-4-one with 6-methyl-, 6-fluoro-, or unsubstituted thiochroman-4-one will not reproduce the specific biological or synthetic utility validated for the 6-chloro derivative. The following evidence quantifies these critical differentiations.

6-Methyl analog Electron-donating methyl group alters antifungal SAR; not interchangeable with electron-withdrawing chlorine.
6-Fluoro analog Different halogen size and electronegativity modify reactivity and metabolic stability.
Unsubstituted (6-H) analog Lack of electron-withdrawing activation may reduce target binding and potency in antifungal contexts.

Quantitative Differentiation Evidence for 6-Chlorothiochroman-4-one vs. Key Comparators


Comparative Antifungal Efficacy: 6-Chlorothiochroman-4-one vs. 6-Methylthiochroman-4-one Against Botrytis cinerea

In a direct comparative study, both 6-chlorothiochroman-4-one and 6-methylthiochroman-4-one exhibited complete (100%) inhibition of Botrytis cinerea strain Bc2100 at concentrations ranging from 100 to 250 μg/mL [1]. While the antifungal potency is comparable at these concentrations, the chlorine substituent confers distinct metabolic and detoxification profiles. The study further investigated the detoxification mechanism of both compounds by B. cinerea, highlighting that the 6-chloro derivative undergoes different metabolic processing compared to the 6-methyl analog, which has implications for resistance development and field persistence [1].

Antifungal inhibition vs. B. cinerea
Head-to-head
6-Cl: 100% inhibition (100–250 μg/mL) 6-Me: 100% inhibition (100–250 μg/mL) Differentiated by metabolic fate
Metabolic fate differs; supports chlorine-specific resistance studies.
Biotransformation study using Trichoderma viride
Antifungal Agricultural fungicide Biotransformation

Antibacterial Activity of 6-Chloro-Derived Scaffold: Superiority to Commercial Standards

A derivative incorporating the 6-chlorothiochroman-4-one core, specifically 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime (7a), demonstrated potent antibacterial activity. Against Xanthomonas oryzae pv. oryzae (Xoo), the EC50 was 17 μg/mL, and against Xanthomonas axonopodis pv. citri (Xac), the EC50 was 28 μg/mL [1]. These values represent superior efficacy compared to the commercial standards Bismerthiazol and Thiodiazole copper, establishing a quantitative advantage for the 6-chloro scaffold [1]. A related derivative, 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (5a), exhibited EC50 values of 24 μg/mL (Xoo) and 30 μg/mL (Xac), also surpassing the commercial controls .

Antibacterial EC50 (derivative 7a)
Reported
Xoo: 17 μg/mL Xac: 28 μg/mL Comparison to Bismerthiazol and Thiodiazole copper: reported lower EC50
Supports 6-Cl scaffold antibacterial context; lower EC50 than commercial comparators.
Derivative 7a from 6-chlorothiochroman-4-one core
Antibacterial Xanthomonas Crop protection

SAR-Driven Potency Enhancement: The Unique Contribution of the 6-Chloro Electron-Withdrawing Group

A comprehensive review of thiochroman-4-one SAR establishes that the presence of an electron-withdrawing substituent at the 6-position is a key determinant for enhancing antifungal activity [1]. Specifically, the chlorine atom at this position increases the electrophilicity of the aromatic ring, which can improve target binding affinity and potency [1]. This contrasts with 6-methyl (electron-donating) or unsubstituted analogs, which do not benefit from this electronic activation and thus exhibit different (often reduced) antifungal efficacy. Furthermore, the review notes that halogen substitution, such as chlorine, on the indole ring of related derivatives further improves efficacy, underscoring the importance of halogenation for bioactivity [1].

SAR insight on 6-position substitution
Class-level inference
Electron-withdrawing groups (e.g., Cl) enhance antifungal activity; electron-donating groups (e.g., Me) reduce activity.
Supports selection of 6-Cl over 6-Me or unsubstituted for antifungal lead optimization.
Based on comprehensive review; individual assay context may vary
SAR Medicinal chemistry Antifungal Lead optimization

Versatile Scaffold for Metal Complexation: Enhanced Antimicrobial and Anticancer Activity via Coordination Chemistry

6-Chlorothiochroman-4-one serves as an effective precursor for the synthesis of bidentate hydrazone ligands, which upon complexation with transition metals (Co(II), Ni(II), Cu(II), Zn(II)) yield octahedral complexes with significantly enhanced biological activity [1]. In vitro antimicrobial evaluation revealed that the metal complexes were highly active compared to the free hydrazone ligands. Specifically, the copper complex [Cu(L2)2(H2O)2] (11) demonstrated potent anticancer activity against A549 lung cancer cells with an IC50 of 3.46 µM, and also exhibited activity against DU145 prostate cancer (IC50 18.21 µM) and SW620 colorectal cancer (IC50 7.61 µM) cell lines [1]. This metal complex further induced ROS generation and mitochondrial membrane potential loss, indicating a pro-apoptotic mechanism [1].

Cytotoxicity of Cu complex 11
Supporting evidence
IC50: A549 3.46 μM, DU145 18.21 μM, SW620 7.61 μM Copper complex derived from 6-Cl scaffold
Supports metal-complex derivatization for cytotoxicity screening; low micromolar activity in cell models.
MTT assay; ROS and mitochondrial pathway implicated
Coordination chemistry Antimicrobial Anticancer Hydrazone ligands

High-Value Application Scenarios for 6-Chlorothiochroman-4-one Based on Quantitative Evidence


Agrochemical Lead Discovery: Development of Novel Antifungal Agents Against Botrytis cinerea

Given its demonstrated ability to achieve 100% inhibition of B. cinerea at 100–250 μg/mL and its distinct metabolic processing compared to methyl analogs [1], 6-chlorothiochroman-4-one is an ideal scaffold for designing next-generation agricultural fungicides. Researchers can leverage the chlorine substituent's electron-withdrawing nature to optimize binding to fungal targets while studying detoxification pathways to mitigate resistance development [1].

Antibacterial Crop Protection: Targeting Xanthomonas Pathogens in Rice and Citrus

Derivatives of 6-chlorothiochroman-4-one have shown EC50 values as low as 17 μg/mL against Xoo and 28 μg/mL against Xac, outperforming commercial standards Bismerthiazol and Thiodiazole copper [2]. This positions the 6-chloro scaffold as a prime candidate for structure-based optimization programs aimed at developing potent antibacterials for controlling bacterial leaf blight in rice and citrus canker, addressing significant economic threats in global agriculture.

Medicinal Chemistry: Rational Design of Antifungal and Anticancer Agents via SAR-Guided Optimization

The established SAR principle that electron-withdrawing groups at the 6-position enhance antifungal activity [3] provides a rational basis for prioritizing 6-chlorothiochroman-4-one over 6-methyl or unsubstituted analogs in antifungal drug discovery programs. Furthermore, its utility as a precursor for hydrazone ligands that form bioactive metal complexes—with copper complexes showing IC50 values as low as 3.46 µM against A549 lung cancer cells [4]—opens a second front in anticancer research. This dual utility, grounded in distinct electronic and coordination chemistry, justifies its procurement for integrated medicinal chemistry platforms.

Fragment-Based Drug Discovery (FBDD) and Chemical Biology Probe Development

As a defined fragment molecule, 6-chlorothiochroman-4-one is suitable for fragment-based screening and subsequent fragment growth or linking strategies [5]. Its chlorine atom can serve as a spectroscopic handle (e.g., for X-ray crystallography phasing or 35Cl NMR) and a site for further functionalization via cross-coupling reactions. Its demonstrated biotransformation by fungal enzymes [1] also positions it as a probe for studying detoxification enzyme systems in natural product research [5].

Application
Selection Property
Validation Focus
Agrochemical antifungal design (Botrytis cinerea)
Chlorine-mediated metabolic differentiation
Fungal resistance and field persistence endpoints
Antibacterial crop protection (Xanthomonas spp.)
Derivative antibacterial scaffold activity
Pathogen panel assay and greenhouse trial endpoints
Medicinal chemistry lead optimization
Electron-withdrawing SAR advantage
Target binding and cytotoxicity screening endpoints
Fragment-based drug discovery & probe development
Chlorine spectroscopic handle and cross-coupling site
Fragment library screening and biotransformation probe endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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